Bis(methylsulfonyl)peroxide

Catalog No.
S1543673
CAS No.
1001-62-3
M.F
C2H6O6S2
M. Wt
190.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(methylsulfonyl)peroxide

CAS Number

1001-62-3

Product Name

Bis(methylsulfonyl)peroxide

IUPAC Name

methylsulfonyloxy methanesulfonate

Molecular Formula

C2H6O6S2

Molecular Weight

190.2 g/mol

InChI

InChI=1S/C2H6O6S2/c1-9(3,4)7-8-10(2,5)6/h1-2H3

InChI Key

XJPAEZVERBCSTJ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)OOS(=O)(=O)C

Synonyms

Dimethanesulfonyl peroroxyde

Canonical SMILES

CS(=O)(=O)OOS(=O)(=O)C

Oxidation in Organic Synthesis:

Bis(methylsulfonyl)peroxide (BMPO) has gained attention in scientific research due to its unique properties as an oxidant in organic synthesis. Unlike many traditional oxidants, BMPO exhibits high selectivity, meaning it can target specific functional groups while leaving others untouched. This characteristic makes it valuable for reactions where precise control over the oxidation process is crucial.

A notable application of BMPO lies in the selective oxidation of benzylic alcohols to aldehydes. Traditional methods often over-oxidize these alcohols, leading to the formation of ketones. BMPO, however, offers a milder approach, stopping at the aldehyde stage. This selectivity is attributed to a proposed proton-coupled electron transfer (PCET) mechanism, which differentiates BMPO from other oxidants [].

Beyond Oxidation:

Beyond its role as an oxidant, BMPO has been explored for its potential in other areas of scientific research. Studies suggest its involvement in:

  • Polymerization: BMPO may act as an initiator for the polymerization of specific monomers, potentially leading to the development of novel materials [].
  • Medicinal chemistry: Research is ongoing to investigate the potential therapeutic applications of BMPO or its derivatives. However, it is crucial to note that BMPO itself is not a medication and further research is needed to determine its safety and efficacy in any potential medical context.

Bis(methylsulfonyl)peroxide is an organic compound with the molecular formula C2H6O6S2C_2H_6O_6S_2. It is characterized by the presence of two methylsulfonyl groups attached to a peroxide linkage. This compound is notable for its role as a powerful oxidizing agent, which facilitates various chemical transformations, particularly in organic synthesis. Its structure features a central peroxide group (OO-O-O-) flanked by two methylsulfonyl groups (S(O)2CH3-S(O)_2CH_3), contributing to its unique reactivity profile.

The exact mechanism of BMPO's selective oxidation is still under investigation. However, research suggests a PCET mechanism where a proton and an electron are transferred simultaneously during the oxidation process []. This mechanism allows for a more controlled oxidation compared to traditional methods.

BMPO is classified as an oxidizer and can pose safety hazards. It is likely to be irritating to the skin, eyes, and respiratory system. Due to the presence of the peroxide bond, BMPO is shock-sensitive and can explode upon heating, impact, or friction [].

  • Oxidation Reactions: It acts as an oxidant in the selective oxidation of alcohols to aldehydes or ketones without further oxidation to carboxylic acids, utilizing a proton-coupled electron transfer mechanism .
  • Free Radical Initiation: The compound decomposes thermally or photochemically to generate free radicals, which can initiate polymerization reactions .
  • Sulfonylation: It can facilitate the sulfonylation of various substrates, leading to the formation of sulfonate esters and other derivatives .

The synthesis of bis(methylsulfonyl)peroxide typically involves:

  • Reaction of Methylsulfonyl Chloride with Hydrogen Peroxide: This method involves the reaction of methylsulfonyl chloride with hydrogen peroxide in the presence of a suitable catalyst, leading to the formation of bis(methylsulfonyl)peroxide.
  • Direct Sulfonylation: Another approach includes the direct sulfonylation of a peroxide precursor using methylsulfonic acid derivatives under controlled conditions .

Bis(methylsulfonyl)peroxide has several applications across various fields:

  • Organic Synthesis: It is widely used as an oxidizing agent in organic chemistry for synthesizing complex molecules.
  • Polymer Chemistry: The compound serves as a free radical initiator in polymerization processes, particularly in producing thermosetting plastics and elastomers.
  • Pharmaceutical Industry: Its potential as an oxidant may find applications in drug development, particularly in synthesizing biologically active compounds.

Studies have shown that bis(methylsulfonyl)peroxide interacts with various biomolecules, influencing their activity through oxidative modifications. For instance, it can affect protein function by modifying cysteine residues through sulfenic acid formation. Additionally, its role in generating reactive oxygen species may have implications for cellular signaling pathways and stress responses.

Several compounds exhibit similar chemical properties or structural features to bis(methylsulfonyl)peroxide. Here are some notable examples:

Compound NameStructureUnique Features
Bis(phenylsulfonyl) peroxideC12_{12}H10_{10}O6_{6}S4_{4}Utilized in selective oxidation reactions
Dicumyl peroxideC18_{18}H22_{22}O4_{4}Known for its stability and use as a polymerization initiator
Bis(benzenesulfonyl) peroxideC12_{12}H10_{10}O6_{6}S4_{4}Exhibits similar oxidative properties

Uniqueness of Bis(methylsulfonyl)peroxide: Unlike other peroxides, bis(methylsulfonyl)peroxide's dual sulfonyl functional groups enhance its solubility and reactivity in polar solvents, making it particularly effective for specific organic transformations.

XLogP3

-0.7

Wikipedia

{[(Methanesulfonyl)peroxy]sulfonyl}methane

Dates

Last modified: 04-14-2024

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